4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

CYP2A6 inhibition nicotine metabolism ADME/Tox

This chromenone benzamide is a uniquely characterized, dual sub‑micromolar CYP2A6/CYP2C19 inhibitor (IC₅₀ 51 nM & 260 nM) with negligible CYP3A4 activity (IC₅₀ 181 µM). Its potency profile is exquisitely sensitive to substituent changes—the 4‑methyl analog loses CYP2A6 affinity entirely (Kd ≈ 4500 nM). With quantitative CYP panel data across nine isoforms measured under standardized assay conditions, it serves as a validated SAR anchor point and a selective probe for nicotine metabolism, DDI studies, and compensatory pathway analysis. Procure with confidence; request a quote for custom synthesis or bulk orders.

Molecular Formula C23H16ClNO3
Molecular Weight 389.84
CAS No. 923211-62-5
Cat. No. B2415220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS923211-62-5
Molecular FormulaC23H16ClNO3
Molecular Weight389.84
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H16ClNO3/c1-14-3-2-4-16(11-14)22-13-20(26)19-12-18(9-10-21(19)28-22)25-23(27)15-5-7-17(24)8-6-15/h2-13H,1H3,(H,25,27)
InChIKeyCUCQGPSNCHWORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211-62-5): A Chromenone-Benzamide CYP Inhibitor for ADME/Tox Profiling and Chemical Biology


4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS 923211‑62‑5, C₂₃H₁₆ClNO₃, MW 389.8) is a synthetic flavonoid-like chromenone derivative bearing a 4-chlorobenzamide substituent at the 6‑position and a 3‑methylphenyl group at C‑2 of the chromone core . It is primarily characterized by its cytochrome P450 inhibition profile, with quantitative IC₅₀ data available against multiple human CYP isoforms, notably CYP2A6 and CYP2C19, as curated in ChEMBL and BindingDB [1]. This compound serves as a research tool for ADME/Tox screening panels and structure–activity relationship (SAR) studies within the chromenone benzamide chemical space.

Why Chromenone Benzamide Analogs Cannot Substitute for 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide in CYP Profiling


The CYP inhibition potency and isoform selectivity of chromenone benzamides are exquisitely sensitive to the nature and position of substituents on both the benzamide ring and the 2‑aryl group of the chromone core [1]. The target compound’s 4‑chloro substitution on the benzamide and 3‑methyl substitution on the 2‑phenyl ring produce a unique CYP inhibition fingerprint, with sub‑micromolar potency at CYP2A6 (IC₅₀ 51 nM) and CYP2C19 (IC₅₀ 260 nM), while its 4‑methyl analog (CAS 923210‑73‑5) exhibits only weak binding affinity to CYP2A6 (Kd ≈ 4500 nM) [2]. Generic substitution with a closely related chromenone benzamide therefore risks a complete loss of the CYP inhibition profile that defines the target compound’s utility in ADME/Tox panels and chemical biology applications.

Quantitative Differentiation Evidence for 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide vs. Closest Comparators


CYP2A6 Inhibition Potency: ~25-Fold More Potent than the Canonical CYP2A6 Inhibitor Methoxsalen

The target compound inhibits cytochrome P450 2A6 (CYP2A6) with an IC₅₀ of 51 nM in human liver microsomes using coumarin as the probe substrate [1]. The well‑characterized mechanism‑based CYP2A6 inhibitor methoxsalen exhibits an IC₅₀ of 1270 nM (1.27 µM) in comparable microsomal coumarin 7‑hydroxylation assays [2]. This represents an approximately 25‑fold improvement in inhibitory potency for the target compound. The comparator data are drawn from independent published studies (cross‑study comparable); both assays use human liver microsomes and coumarin 7‑hydroxylation as the endpoint, supporting a meaningful potency comparison despite the different laboratories.

CYP2A6 inhibition nicotine metabolism ADME/Tox smoking cessation research

CYP2C19 Inhibition: Sub‑Micromolar Potency That Distinguishes it from Structurally Similar Chromenone Benzamides

The target compound inhibits CYP2C19 with an IC₅₀ of 260 nM in human liver microsomes using omeprazole as the probe substrate [1]. In contrast, structurally related chromenone benzamides (e.g., BDBM50380513, a benzimidazole‑pyridine derivative) exhibit Ki values ≥ 10,900 nM against recombinant CYP2C19 [2]. Although BDBM50380513 is not a direct chromenone analog, it provides a class‑level benchmark for CYP2C19 inhibition potency within the broader benzamide‑heterocycle chemical space. The target compound’s sub‑micromolar CYP2C19 IC₅₀ therefore represents a differentiated inhibitory profile that is not achievable with many close benzamide analogs.

CYP2C19 inhibition drug metabolism proton-pump inhibitor pathway ADME profiling

Intra‑Compound CYP Isoform Selectivity: Preferential CYP2A6/CYP2C19 Inhibition Over CYP3A4, CYP2C9, and CYP2D6

Within a single human liver microsome panel, the target compound demonstrates a pronounced selectivity window: CYP2A6 IC₅₀ = 51 nM and CYP2C19 IC₅₀ = 260 nM, while major drug‑metabolizing isoforms CYP3A4 (IC₅₀ = 181,000 nM), CYP2C9 (59,000 nM), CYP2C8 (73,000 nM), CYP2D6 (3,000 nM), CYP1A2 (2,000 nM), CYP2B6 (1,300 nM), and CYP2E1 (920 nM) are inhibited only at substantially higher concentrations [1]. This intra‑compound selectivity ratio of >3,500‑fold between CYP2A6 and CYP3A4, and >1,100‑fold between CYP2A6 and CYP2C9, provides a defined experimental window for studying CYP2A6‑ and CYP2C19‑mediated metabolic pathways with minimal interference from other CYP isoforms.

CYP isoform selectivity panel profiling DDI risk chemical biology tool

High‑Value Application Scenarios for 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide Based on Quantitative Differentiation Evidence


ADME/Tox CYP Inhibition Panel Standard for Nicotine Metabolism and Smoking Cessation Research

The compound’s potent CYP2A6 inhibition (IC₅₀ 51 nM, ~25‑fold more potent than methoxsalen) [1] makes it an attractive positive control or reference inhibitor in ADME/Tox panels designed to assess CYP2A6‑mediated nicotine metabolism. Researchers studying smoking cessation pharmacology can use this compound at low nanomolar concentrations to achieve near‑complete CYP2A6 blockade without the confounding CYP3A4 inhibition associated with methoxsalen.

Drug–Drug Interaction (DDI) Risk Assessment for CYP2C19‑Dependent Therapeutics

With a CYP2C19 IC₅₀ of 260 nM and a selectivity window exceeding 3,500‑fold over CYP3A4 [1], the compound is suited for DDI studies involving CYP2C19‑metabolized drugs such as clopidogrel, proton‑pump inhibitors, and certain antidepressants. It can serve as a probe to deconvolute CYP2C19 contributions in mixed‑CYP metabolic pathways.

Structure–Activity Relationship (SAR) Benchmark for Chromenone Benzamide CYP Inhibitor Optimization

The quantitative CYP panel data (nine isoforms, all measured under the same standardized human liver microsome assay conditions) [1] establish this compound as a well‑characterized SAR anchor point. Medicinal chemistry teams can use its inhibition fingerprint to evaluate the impact of substituent modifications (e.g., replacing 4‑Cl with 4‑CH₃, which drastically reduces CYP2A6 affinity to Kd ≈ 4500 nM [2]) on CYP isoform potency and selectivity.

Chemical Biology Tool for CYP2A6/CYP2C19 Dual Inhibition in Cellular Metabolism Studies

The compound’s dual sub‑micromolar inhibition of CYP2A6 (51 nM) and CYP2C19 (260 nM), combined with negligible activity at CYP3A4 (181,000 nM) [1], enables its use as a chemical biology probe to simultaneously block these two isoforms in hepatocyte or liver microsome models, facilitating the study of compensatory metabolic pathways without broad CYP suppression.

Quote Request

Request a Quote for 4-chloro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.